KRC-108

Catalog No.
S548038
CAS No.
M.F
C20H20N6O
M. Wt
360.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
KRC-108

Product Name

KRC-108

IUPAC Name

3-(1,3-benzoxazol-2-yl)-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine

Molecular Formula

C20H20N6O

Molecular Weight

360.4 g/mol

InChI

InChI=1S/C20H20N6O/c21-19-16(20-25-17-3-1-2-4-18(17)27-20)9-13(10-23-19)14-11-24-26(12-14)15-5-7-22-8-6-15/h1-4,9-12,15,22H,5-8H2,(H2,21,23)

InChI Key

NLOGXCAMKYLWJP-UHFFFAOYSA-N

SMILES

C1CNCCC1N2C=C(C=N2)C3=CC(=C(N=C3)N)C4=NC5=CC=CC=C5O4

solubility

Soluble in DMSO, not in water

Synonyms

KRC108; KRC 108; KRC-108

Canonical SMILES

C1CNCCC1N2C=C(C=N2)C3=CC(=C(N=C3)N)C4=NC5=CC=CC=C5O4

The exact mass of the compound 3-(1,3-Benzoxazol-2-yl)-5-[1-(4-piperidyl)pyrazol-4-yl]pyridin-2-amine is 360.16986 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

KRC-108 (CAS: 1146944-35-5) is an orally active, aminopyridine-benzoxazole derivative functioning as a highly potent multi-kinase inhibitor. While broadly classified alongside other receptor tyrosine kinase (RTK) inhibitors, its primary procurement value lies in its exceptional activity against c-Met, Flt3, Ron, and TrkA. Unlike generic broad-spectrum inhibitors, KRC-108 demonstrates favorable microsomal stability, predictable CYP450 interactions, and high oral bioavailability, making it a highly processable precursor for in vivo xenograft studies and advanced preclinical drug development workflows [1]. Its distinct structural profile establishes it as a critical benchmark compound for investigating Trk fusion-positive cancers and specific RTK-driven malignancies where standard inhibitors fail.

Substituting KRC-108 with standard c-Met inhibitors (such as crizotinib) or closely related aminopyridine analogs fundamentally compromises assay integrity and resistance modeling. Standard type I c-Met inhibitors typically lose binding affinity against activation loop mutations like Y1230D, whereas KRC-108 exhibits significantly enhanced potency against these specific oncogenic variants [1]. Furthermore, structural substitution with its closest analog, KRC-180, alters the primary kinase target; the simple addition of a hydroxyl group on the benzoxazole ring in KRC-180 shifts the primary inhibitory activity toward JAK2. KRC-108 lacks this hydroxyl group, resulting in a 15-fold reduction in JAK2 off-target activity, thereby preserving its selectivity for c-Met and TrkA without confounding JAK2/STAT pathway suppression[2].

Mainstream Laboratory Workflow Fit: Enhanced Potency Against c-Met Activation Loop Mutants

A defining feature of KRC-108 is its inverted potency profile regarding c-Met mutations. While wild-type c-Met is inhibited at an IC50 of 80 nM, KRC-108 demonstrates an IC50 of 23 nM against the M1250T mutant and 3 nM against the Y1230D mutant[1]. This >26-fold increase in potency against the Y1230D variant contrasts sharply with standard inhibitors that lose efficacy against activation loop mutations.

Evidence DimensionKinase Inhibition (IC50)
Target Compound Data3 nM (c-Met Y1230D) / 23 nM (c-Met M1250T)
Comparator Or Baseline80 nM (Wild-type c-Met baseline)
Quantified Difference26.6-fold higher potency against Y1230D mutant vs. wild-type baseline
ConditionsIn vitro kinase assay

Procurement for c-Met resistance modeling must prioritize KRC-108 over standard wild-type inhibitors to effectively target Y1230D and M1250T mutations within mainstream laboratory workflows.

Reproducibility and Assay Integrity: Structural Selectivity Over JAK2 via Benzoxazole Modification

When compared to its closest structural analog, KRC-180 (which features an added hydroxyl residue on the benzoxazole ring), KRC-108 exhibits a 15-fold higher IC50 for JAK2 inhibition [1]. This structural absence of the OH group in KRC-108 ensures that it does not act as a primary JAK2 inhibitor, thereby preventing unwanted suppression of the STAT3/STAT5 signaling pathways during c-Met or TrkA targeted assays.

Evidence DimensionJAK2 Kinase Inhibition (Relative IC50)
Target Compound Data15-fold higher IC50 (weaker JAK2 inhibition)
Comparator Or BaselineKRC-180 (hydroxylated analog)
Quantified Difference15-fold reduction in JAK2 off-target activity
ConditionsIn vitro kinase profiling

Buyers must select KRC-108 over KRC-180 when investigating RTK pathways to ensure reproducibility and avoid confounding experimental data with potent JAK2/STAT pathway interference.

Precursor Suitability for In Vivo Models: Selective TrkA Inhibition Over ALK and Aurora A

KRC-108 demonstrates potent inhibition of TrkA with an IC50 of 43.3 nM. Crucially for assay specificity, it maintains significant selectivity over other kinases such as ALK (IC50 = 780 nM) and Aurora A (IC50 = 590 nM) [1]. This >13-fold selectivity margin ensures that KRC-108 can be used to reliably model TrkA-fusion driven cell cycle arrest and autophagy without broad-spectrum cytotoxic interference from ALK or Aurora A inhibition.

Evidence DimensionKinase Selectivity (IC50)
Target Compound Data43.3 nM (TrkA)
Comparator Or Baseline780 nM (ALK) / 590 nM (Aurora A)
Quantified Difference>13-fold selectivity for TrkA over ALK and Aurora A
ConditionsIn vitro kinase panel assay

This selectivity profile makes KRC-108 a highly suitable procurement choice for isolating TrkA-specific signaling effects in NTRK1 fusion-positive cancer models without broad-spectrum cytotoxicity.

c-Met Resistance and Activation Loop Mutation Modeling

Due to its 26-fold higher potency against the Y1230D mutant compared to wild-type c-Met, KRC-108 is a highly effective material for studying resistance mechanisms in non-small cell lung cancer (NSCLC) and gastric cancers where standard therapies like crizotinib fail [1].

Trk Fusion-Positive Xenograft Workflows

KRC-108's high oral bioavailability, favorable microsomal stability, and >13-fold selectivity for TrkA over ALK make it a highly reliable, processable precursor for in vivo xenograft studies (e.g., KM12C colon cancer models) targeting NTRK1 gene fusions[2].

Comparative RTK vs. JAK2 Signaling Assays

When procured alongside its hydroxylated analog KRC-180, KRC-108 serves as an essential structural control. Its 15-fold lower JAK2 activity allows researchers to definitively isolate c-Met/TrkA-driven cellular responses from JAK2/STAT-mediated apoptosis [3].

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

360.16985928 g/mol

Monoisotopic Mass

360.16985928 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024
1: Han SY, Lee CO, Ahn SH, Lee MO, Kang SY, Cha HJ, Cho SY, Ha JD, Ryu JW, Jung H, Kim HR, Koh JS, Lee J. Evaluation of a multi-kinase inhibitor KRC-108 as an anti-tumor agent in vitro and in vivo. Invest New Drugs. 2012 Apr;30(2):518-23. doi: 10.1007/s10637-010-9584-2. Epub 2010 Nov 16. PubMed PMID: 21080208.

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